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Overview
Description
RO-23-9424 is a dual-action cephalosporin antibiotic with a unique structure that combines a quinolone and a cephalosporin. It has a fleroxacin esterified at the 3’ position and an aminothiazolylmethoxyimino-type side chain at the 7 position . This compound exhibits broad and potent antibacterial activity both in vitro and in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RO-23-9424 involves the esterification of fleroxacin at the 3’ position and the attachment of an aminothiazolylmethoxyimino-type side chain at the 7 position . The specific reaction conditions for these steps typically involve the use of organic solvents and catalysts to facilitate the esterification and side chain attachment.
Industrial Production Methods
Industrial production of RO-23-9424 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure liquid chromatography to ensure the purity of the final product. The compound is then formulated into a suitable dosage form for clinical use .
Chemical Reactions Analysis
Types of Reactions
RO-23-9424 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction occurs .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of RO-23-9424 may yield a hydroxylated derivative, while reduction may yield a deoxygenated derivative .
Scientific Research Applications
RO-23-9424 has several scientific research applications, including:
Chemistry: Used as a model compound for studying dual-action antibiotics.
Biology: Investigated for its effects on bacterial cell walls and DNA replication.
Medicine: Explored as a potential treatment for bacterial infections, particularly those resistant to other antibiotics.
Industry: Used in the development of new antibacterial agents and formulations.
Mechanism of Action
RO-23-9424 exerts its effects through a dual mechanism involving both the beta-lactam and quinolone moieties. The beta-lactam moiety inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins, while the quinolone moiety inhibits DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication . This dual action makes RO-23-9424 highly effective against a broad range of bacterial pathogens .
Comparison with Similar Compounds
Similar Compounds
Ceftazidime: Another cephalosporin antibiotic with a broad spectrum of activity.
Cefotaxime: A cephalosporin antibiotic used to treat a variety of bacterial infections.
Fleroxacin: A quinolone antibiotic with potent antibacterial activity.
Uniqueness
RO-23-9424 is unique due to its dual-action mechanism, combining the properties of both cephalosporin and quinolone antibiotics. This combination enhances its antibacterial activity and broadens its spectrum of action compared to other similar compounds .
Properties
CAS No. |
115622-58-7 |
---|---|
Molecular Formula |
C31H31F3N8O8S2 |
Molecular Weight |
764.8 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C31H31F3N8O8S2/c1-39-5-7-40(8-6-39)24-17(33)9-15-23(19(24)34)41(4-3-32)10-16(25(15)43)30(48)50-11-14-12-51-28-21(27(45)42(28)22(14)29(46)47)37-26(44)20(38-49-2)18-13-52-31(35)36-18/h9-10,13,21,28H,3-8,11-12H2,1-2H3,(H2,35,36)(H,37,44)(H,46,47)/b38-20-/t21-,28-/m1/s1 |
InChI Key |
IKYGJSBKPPIKJK-JDKVAZDPSA-N |
SMILES |
CN1CCN(CC1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)OCC4=C(N5C(C(C5=O)NC(=O)C(=NOC)C6=CSC(=N6)N)SC4)C(=O)O)CCF)F |
Isomeric SMILES |
CN1CCN(CC1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)OCC4=C(N5[C@@H]([C@@H](C5=O)NC(=O)/C(=N\OC)/C6=CSC(=N6)N)SC4)C(=O)O)CCF)F |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)OCC4=C(N5C(C(C5=O)NC(=O)C(=NOC)C6=CSC(=N6)N)SC4)C(=O)O)CCF)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ro-23-9424; Ro 239424; Ro23-9424. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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